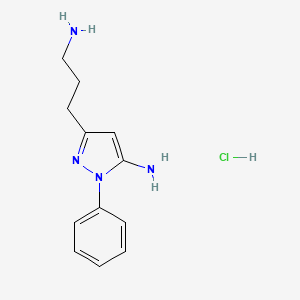

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of aminopropyl and phenyl pyrazole. Aminopropyl compounds often contain a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Synthesis Analysis

While the specific synthesis process for this compound is not available, a similar compound, N-(3-Aminopropyl)methacrylamide hydrochloride (APMH), can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Wissenschaftliche Forschungsanwendungen

Functional Modification of Hydrogels

Hydrogels modified with various amines, including aromatic compounds similar to "3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride", have been developed for medical applications. These modifications enhance the hydrogels' swelling properties and thermal stability, suggesting potential use in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).

Synthesis of CGRP Receptor Antagonists

Amines similar to "3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride" have been used in synthesizing CGRP receptor antagonists, indicating applications in developing new treatments for conditions like migraine (Lim, Dolzhenko, & Dolzhenko, 2014).

Corrosion Inhibition

Pyrazole derivatives, including structures similar to "3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride", have shown high efficiency as corrosion inhibitors for metals in acidic solutions. This application is crucial for extending the lifespan of metal structures in industrial settings (Mahmoud, 2005).

Development of Heat-Resistant Polymers

Polymers containing pyrazoline moieties, prepared using amines like "3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride", demonstrate improved thermal stability. These materials have potential applications in industries requiring materials that can withstand high temperatures (Mikroyannidis, 1997).

Antibacterial and Antifungal Activities

Pyrazole derivatives synthesized from compounds similar to "3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride" have shown promising antibacterial and antifungal activities. Such compounds could lead to the development of new antimicrobial agents (Titi et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds such as 3-aminopropyltriethoxysilane (aptes) are known to interact with metal oxide surfaces .

Mode of Action

It is known that similar compounds like aptes can covalently bond to surfaces, providing a functional group for further modifications . This suggests that 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds like aptes have been used in the synthesis of materials and in the functionalization of surfaces with alkoxysilane molecules .

Result of Action

Similar compounds like aptes have been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Eigenschaften

IUPAC Name |

5-(3-aminopropyl)-2-phenylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;/h1-3,6-7,9H,4-5,8,13-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMNRZPEZXZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)

![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)

![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)